2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
“2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound used for proteomics research . It has a molecular formula of C14H14N2OS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a light yellow to beige-brown crystalline powder . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 182.25 .Scientific Research Applications
Anti-Inflammatory and Antioxidant Activity
The compound has been synthesized and screened for in vitro anti-inflammatory and antioxidant activities, showing effects comparable to ibuprofen and ascorbic acid. This indicates potential therapeutic applications in managing inflammation and oxidative stress-related disorders (Kumar, Anupama, & Khan, 2008).
Biological Evaluation of Derivatives
Derivatives of this compound have been synthesized and evaluated for biological activities. The cyclopentathieno[2,3-d]pyrimidine derivatives, created through various reactions, indicate a broad spectrum of potential biological applications (Sameep, Srivastav, Shantakumar, & Salahuddin, 2012).
Antibacterial and Antibiotic Synthesis
Studies show the potential of 2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives in synthesizing new antibiotic and antibacterial drugs. This opens pathways in developing novel treatments against bacterial infections (Ahmed, 2007).
Solvent-Free Synthesis and Spectral Linearity
Derivatives have been synthesized using solvent-free methods, which is significant for environmentally friendly chemical processes. The spectral linearity of these derivatives has also been analyzed, providing insights into their structural properties (Thirunarayanan & Sekar, 2013).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Novel substituted thiophene derivatives synthesized from this compound exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This suggests potential for the development of new drugs in these therapeutic areas (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Synthesis of Schiff Bases and Anticonvulsant Activity
Schiff bases of 2-aminothiophenes, including derivatives of the compound, have been synthesized and shown anticonvulsant activity. This highlights its utility in developing treatments for seizure disorders (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).
Antimicrobial and Antinociceptive Activities
Research has been conducted on the antimicrobial and antinociceptive (pain-relieving) activities of derivatives, indicating potential applications in treating infections and pain management (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-13-12(10-7-4-8-11(10)18-13)14(17)16-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOPDYZIGZIOLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159059 |
Source
|
Record name | 2-Amino-5,6-dihydro-N-phenyl-4H-cyclopenta[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
CAS RN |
321529-89-9 |
Source
|
Record name | 2-Amino-5,6-dihydro-N-phenyl-4H-cyclopenta[b]thiophene-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321529-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5,6-dihydro-N-phenyl-4H-cyclopenta[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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